1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one
Overview
Description
1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one is a useful research compound. Its molecular formula is C6H12N2O2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Properties and Clinical Use
Metoclopramide, a compound with a somewhat related chemical structure, is highlighted for its efficacy in treating gastrointestinal disorders and its pharmacodynamic studies emphasize its ability to rapidly affect gastro-intestinal tract motility. Its ability to enhance the absorption of other drugs and its comparative effectiveness and safety profile provide a model for evaluating related compounds (Pinder et al., 2012).
Synthetic Approaches to Bioactive Compounds
Research into synthetic procedures for accessing 2-guanidinobenzazoles, which have diverse biological activities, underscores the importance of chemical synthesis in developing therapeutic agents. These procedures, highlighting the guanidine moiety's impact on biological activity, may offer parallels to synthesizing and studying compounds like 1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one (Rosales-Hernández et al., 2022).
Metathesis Reactions in Drug Synthesis
The application of metathesis reactions in synthesizing functionalized β-amino acid derivatives, with a focus on cyclic β-amino acids, offers insight into the utility of such reactions in creating complex and functionalized molecules for drug research. This approach may be relevant to the synthesis and modification of compounds like this compound (Kiss et al., 2018).
Mechanism of Action
Target of Action
The primary target of 1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one is the histamine H3 receptor . This receptor plays a crucial role in the central nervous system, where it acts as an auto-receptor in histaminergic neurons, modulating the release of histamine and other neurotransmitters .
Mode of Action
This compound interacts with the histamine H3 receptor as an agonist . This means it binds to the receptor and activates it, triggering a response. The response includes a decrease in the release of histamine and other neurotransmitters, which can affect various physiological functions .
Biochemical Pathways
Upon activation of the histamine H3 receptor, the compound affects the cyclic adenosine monophosphate (cAMP) pathway . This pathway is involved in many cellular processes, including the regulation of neurotransmitter release. The activation of the histamine H3 receptor inhibits the production of cAMP, thereby reducing the release of neurotransmitters .
Result of Action
The activation of the histamine H3 receptor by this compound can lead to various molecular and cellular effects. For instance, it can result in changes in neuronal excitability and synaptic transmission due to the reduced release of neurotransmitters . In vivo evaluation of a similar compound in a social recognition test in mice revealed an amnesic effect .
Properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-methoxyethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-10-4-6(9)8-2-5(7)3-8/h5H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEXNUSBRGBKCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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